molecular formula C8H8N2O B13248315 6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one

6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one

Cat. No.: B13248315
M. Wt: 148.16 g/mol
InChI Key: ZJLPVFCGRUAEIQ-UHFFFAOYSA-N
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Description

6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentane moiety, with an amino substituent at the 6-position. Its IUPAC name is 1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one, and it belongs to the cyclopenta[b]pyridine family .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-amino-5,6-dihydrocyclopenta[b]pyridin-7-one

InChI

InChI=1S/C8H8N2O/c9-6-4-5-2-1-3-10-7(5)8(6)11/h1-3,6H,4,9H2

InChI Key

ZJLPVFCGRUAEIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=CC=N2)N

Origin of Product

United States

Preparation Methods

Manganese-Catalyzed Oxidation of Cyclopentene-Pyridine Precursors

One of the most prominent methods involves the oxidation of cyclopentene-pyridine derivatives using manganese(II) triflate (Mn(OTf)₂) as a catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This approach was demonstrated to efficiently produce the target compound with high yields under mild conditions.

Reaction Parameters Conditions Yield Reference
Substrate: 2,3-Cyclopentene pyridine Mn(OTf)₂ (0.0025 mmol), t-BuOOH (2.5 mmol), water, 25°C 98% ,

This method involves the oxidation of the pyridine ring adjacent to the cyclopentene moiety, leading to the formation of the dihydro-cyclopenta[b]pyridin-7-one core. The process is notable for its chemoselectivity and operational simplicity.

Ozonolysis and Subsequent Hydrolysis

Another route employs ozonolysis of 5-benzylidene-6,7-dihydro-5H-pyrindine derivatives, followed by hydrolysis and reduction to yield the target compound.

Reaction Step Conditions Yield Reference
Ozonolysis of benzylidene derivatives Ozone in methanol/dichloromethane, then thiourea quenching 76% ,

This oxidative cleavage followed by reduction facilitates the formation of the cyclopenta[b]pyridin-7-one framework.

Cyclization of Pyridine Precursors

Intramolecular Cyclization of 2-Amino-3-cyanopyridines

A direct cyclization approach involves converting 2-amino-3-cyanopyridines into the target compound through acid-mediated intramolecular cyclization.

Reaction Conditions Operation Yield Reference
Acidic conditions (HCl, reflux) Cyclization of 2-amino-3-cyanopyridines Moderate (not specified)

This method relies on the nucleophilic attack of amino groups on nitrile functionalities, followed by ring closure under acidic conditions.

Substituted Derivative Synthesis via Hydrazide Condensation

Hydrazide Condensation with Cyclopentanone Derivatives

The synthesis of derivatives involves reacting 5H-cyclopenta[b]pyridin-7-one with hydrazides, followed by dehydration and aromatization to produce the amino-pyridinone core.

Reaction Conditions Operation Yield Reference
Hydrazide addition in ethanol, reflux Hydrazide condensation 30–38%

This approach is useful for generating functionalized analogs for further derivatization.

Summary of Key Preparation Methods

Method Starting Material Reaction Type Reaction Conditions Yield Advantages
Oxidation (Mn(OTf)₂, t-BuOOH) Cyclopentene-pyridine derivatives Oxidative cyclization Mild, aqueous 98% High yield, operational simplicity
Ozonolysis & hydrolysis Benzylidene derivatives Oxidative cleavage Ozone in methanol/CH₂Cl₂ 76% Efficient for aromatic derivatives
Acid-mediated cyclization 2-Amino-3-cyanopyridines Nucleophilic cyclization Reflux in HCl Moderate Useful for diverse substitutions
Hydrazide condensation Cyclopenta[b]pyridin-7-one Condensation Reflux in ethanol 30–38% Functional group diversity

Notes on Reaction Optimization and Challenges

  • Selectivity: Manganese-catalyzed oxidation offers high selectivity for the desired dihydro-pyridinone core, minimizing side reactions.
  • Yield Variability: Yields depend on substrate purity, reaction temperature, and oxidant equivalents.
  • Reaction Conditions: Mild temperatures (around 25°C) favor high yields and reduce decomposition.

Comparison with Similar Compounds

Positional Isomers of Aminobenzopyrano-Pyridinones

Compounds such as 6-amino-, 7-amino-, 8-amino-, and 9-amino-5H-benzopyrano[2,3-b]pyridin-5-ones (e.g., compounds 1–4 in ) highlight the effect of amino group positioning on reactivity and product formation. For example:

  • 6-Amino-5H-benzopyrano[2,3-b]pyridin-5-one (1): Synthesized via Skraup reaction using benzyl alcohol as a solvent .
  • 7-Amino-5H-benzopyrano[2,3-b]pyridin-5-one (2): Requires distinct reaction conditions (e.g., nitrobenzene, fuming sulfuric acid) to yield 12H-pyrido[3’,2’:5,6]pyrano[3,2-f]quinolin-12-one after cyclization .

Key Insight: The position of the amino group dictates the reaction pathway and product complexity. For instance, 6-amino derivatives favor straightforward substitution, while 7-amino analogs undergo cyclization to form fused quinoline systems .

Cyclopenta[b]pyridine Derivatives with Varied Substituents

describes multi-substituted 6,7-dihydro-5H-cyclopenta[b]pyridines (e.g., compounds 5a–5e), which differ in substituents (e.g., phenyl, thienyl, halogens). These compounds are synthesized via condensation reactions and characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR .

Compound ID Substituents Molecular Formula Molecular Weight Physical State
5a 4-phenyl, 2-thienyl C$ _{17} $H$ _{14} $N$ _2 $S 278.37 Yellow crystals
5b 4-(4-chlorophenyl), 2-thienyl C$ _{17} $H$ _{13} $ClN$ _2 $S 312.81 Colorless solid
5c 4-(4-bromophenyl), 2-thienyl C$ _{17} $H$ _{13} $BrN$ _2 $S 357.26 Colorless solid

Comparison: Electron-withdrawing groups (e.g., Cl, Br) enhance stability but reduce solubility in polar solvents. The amino group in 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one likely improves hydrogen-bonding capacity compared to halogenated analogs .

Brominated Cyclopenta[b]pyridinones

Brominated analogs, such as 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one (CAS: 1256823-72-9), exhibit distinct reactivity due to the bromine atom’s electrophilic nature. Key properties include:

  • Molecular Weight: 212.04 (vs. 151.08 for the non-brominated parent compound) .
  • Synthetic Utility : Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

Heterocyclic Analogs with Sulfur Incorporation

4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one (CAS: 14470-51-0) introduces a sulfur atom into the fused ring system. Key differences include:

  • Molecular Formula: C$ _7 $H$ _7 $NOS (vs. C$ _8 $H$ _8 $N$ _2 $O for the amino compound).

Research Implications

  • Medicinal Chemistry: The amino group’s hydrogen-bonding capability makes 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one a candidate for kinase inhibitor design .
  • Synthetic Chemistry : Brominated derivatives are versatile intermediates for synthesizing complex heterocycles .

Biological Activity

6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 148.16 g/mol
  • IUPAC Name : 6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one

Antimicrobial Activity

Research has indicated that derivatives of cyclopenta[b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the 6-amino group enhance the compound's efficacy against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-oneE. coli32 µg/mL
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-oneS. aureus16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
HeLa5.2
MCF-74.8
A5493.9

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent.

The biological activity of 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways related to cancer cell growth.
  • Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one and evaluated their antimicrobial activity against multi-drug resistant strains. The results indicated that specific substitutions on the amino group significantly enhanced antibacterial efficacy.

Case Study 2: Cancer Cell Line Studies

A separate study focused on the anticancer properties of the compound against breast and lung cancer cell lines. The results demonstrated that treatment with 6-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one led to a dose-dependent decrease in cell viability and increased apoptosis markers.

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